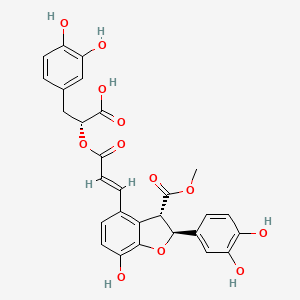

Monomethyl lithospermate

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H24O12 |

|---|---|

Molecular Weight |

552.5 g/mol |

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24+,25-/m1/s1 |

InChI Key |

NFOCYHUCMXEHDG-YKMFFSNCSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |

Canonical SMILES |

COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Monomethyl Lithospermate: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of monomethyl lithospermate (MOL), a derivative of lithospermic acid, in neuronal cells. Drawing from a comprehensive review of preclinical studies, this document elucidates the key signaling pathways modulated by MOL and its related compound, magnesium lithospermate B (MLB), highlighting their potential as therapeutic agents for neurodegenerative diseases and ischemic stroke. The guide details the neuroprotective effects of these compounds, including the attenuation of oxidative stress, neuroinflammation, and apoptosis. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases and ischemic stroke represent significant global health challenges characterized by progressive neuronal loss and dysfunction. A growing body of research has focused on identifying natural compounds with neuroprotective properties. This compound (MOL) and its salt, magnesium lithospermate B (MLB), derived from Salvia miltiorrhiza, have emerged as promising candidates. These compounds have demonstrated potent neuroprotective effects in various in vitro and in vivo models of neuronal injury. This guide synthesizes the current understanding of their mechanism of action, focusing on the molecular pathways that mediate their therapeutic effects in neuronal cells.

Core Mechanism of Action: Key Signaling Pathways

The neuroprotective effects of this compound and magnesium lithospermate B are primarily attributed to their ability to modulate several key intracellular signaling pathways. These pathways are central to neuronal survival, inflammation, and the response to oxidative stress.

PI3K/Akt Signaling Pathway

A predominant mechanism underlying the neuroprotective action of MOL and MLB is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

-

Activation: MOL has been shown to promote the phosphorylation of both PI3K and Akt in neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model of ischemia-reperfusion injury.[1][2] Similarly, MLB prevents the decrease in phosphorylated Akt and Glycogen Synthase Kinase-3β (GSK-3β) levels in neurons injured by N-methyl-D-aspartic acid (NMDA) and in the brains of mice subjected to kainic acid-induced neurodegeneration.[3]

-

Downstream Effects: Activation of the PI3K/Akt pathway by these compounds leads to the inhibition of pro-apoptotic proteins and the promotion of pro-survival signals, thereby protecting neurons from cell death. The neuroprotective effects of both MOL and MLB can be attenuated by inhibitors of PI3K (LY294002) and Akt (triciribine), confirming the crucial role of this pathway.[1][3]

Figure 1: PI3K/Akt Signaling Pathway Activation by MOL/MLB.

NF-κB Signaling Pathway

Magnesium lithospermate B has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a key regulator of the inflammatory response and is often activated in neurodegenerative conditions.

-

Inhibition: MLB counteracts the activation of the NF-κB pathway induced by amyloid-β (Aβ) (1-42). This is evidenced by the suppression of NF-κB luciferase reporters, decreased phosphorylation of IκBα and IκB kinase α, and reduced nuclear translocation of the p65 subunit.[3]

-

Anti-inflammatory Effects: By inhibiting NF-κB, MLB attenuates the Aβ (1-42)-induced release of pro-inflammatory cytokines, thus reducing neuroinflammation.[3]

Figure 2: Inhibition of NF-κB Signaling Pathway by MLB.

Nrf2 Signaling Pathway

The antioxidant effects of MOL and MLB are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and detoxification enzymes.

-

Activation: Pretreatment with MLB has been shown to activate the Nrf2 pathway in human dermal microvascular endothelial cells, a mechanism that is likely translatable to neuronal cells given the shared signaling components. This activation is mediated through PKC and PI3K/Akt.

-

Antioxidant Response: Nrf2 activation leads to the upregulation of antioxidant enzymes, which helps to mitigate the oxidative stress that is a common feature of neurodegenerative diseases and ischemic injury.

Figure 3: Activation of the Nrf2 Antioxidant Pathway by MLB.

Quantitative Data Summary

The neuroprotective effects of this compound and magnesium lithospermate B have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Neuroprotective Effects of this compound (MOL) in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter | Control (MCAO) | MOL-Treated | Percentage Change | Reference |

| Neurological Deficit Score | High | Significantly Lower | Improvement | [1] |

| Cerebral Infarct Volume | Large | Significantly Reduced | Reduction | [1] |

Table 2: In Vitro Neuroprotective Effects of this compound (MOL) in SH-SY5Y Cells Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

| Parameter | OGD/R Control | MOL-Treated (Concentration) | Effect | Reference |

| Cell Viability | Decreased | Increased (Dose-dependent) | Protection | [1] |

| Apoptosis | Increased | Inhibited (Dose-dependent) | Anti-apoptotic | [1] |

| Intracellular ROS | Increased | Significantly Inhibited (Dose-dependent) | Antioxidant | [1] |

| p-Akt/Akt Ratio | Decreased | Significantly Increased (Dose-dependent) | PI3K/Akt Activation | [1] |

| p-PI3K/PI3K Ratio | Decreased | Significantly Increased (Dose-dependent) | PI3K/Akt Activation | [1] |

Table 3: Neuroprotective Effects of Magnesium Lithospermate B (MLB)

| Model | Parameter | Effect of MLB | Mechanism | Reference |

| NMDA-injured neurons | Cell Death | Significantly Reduced (Dose-dependent) | PI3K/Akt/GSK-3β Pathway | [3] |

| Amyloid-β (1-42)-induced neurotoxicity | Neuronal Apoptosis | Attenuated (Dose-dependent) | Inhibition of NF-κB Pathway | [3] |

| Amyloid-β (1-42)-induced neurotoxicity | NF-κB Activation | Counteracted | Suppression of NF-κB reporters | [3] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound and its derivatives.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model of ischemic stroke.

Figure 4: Experimental Workflow for the MCAO Model.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

The OGD/R model mimics the conditions of ischemia-reperfusion injury in cultured neuronal cells, such as the human neuroblastoma cell line SH-SY5Y.

-

Cell Culture: SH-SY5Y cells are cultured in a standard growth medium.

-

OGD: To induce oxygen-glucose deprivation, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified period (e.g., 4 hours).

-

Reoxygenation: Following OGD, the glucose-free medium is replaced with a normal growth medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 24 hours).

-

Treatment: this compound is typically added to the culture medium before or during the OGD/R procedure at various concentrations to assess its protective effects.

-

Assessment: Cell viability (e.g., MTT assay), apoptosis (e.g., flow cytometry with Annexin V/PI staining), intracellular reactive oxygen species (ROS) levels (e.g., DCFH-DA staining), and protein expression/phosphorylation (e.g., Western blot) are measured.

Western Blot Analysis for PI3K/Akt Pathway

-

Protein Extraction: Neuronal cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total PI3K, phosphorylated PI3K (p-PI3K), total Akt, and phosphorylated Akt (p-Akt).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the ratios of phosphorylated to total protein are calculated.

NF-κB Luciferase Reporter Assay

-

Transfection: Neuronal cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: The transfected cells are treated with an inflammatory stimulus (e.g., amyloid-β) in the presence or absence of magnesium lithospermate B.

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the activity of the NF-κB transcription factor.

Conclusion and Future Directions

This compound and magnesium lithospermate B have demonstrated significant neuroprotective effects in preclinical models of neuronal injury. Their mechanism of action is multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and Nrf2. These actions collectively lead to the attenuation of apoptosis, neuroinflammation, and oxidative stress.

The quantitative data, although not always presented in a standardized format across studies, consistently supports the dose-dependent efficacy of these compounds. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and validate these findings.

Future research should focus on:

-

Conducting more comprehensive dose-response studies to establish optimal therapeutic concentrations.

-

Elucidating the potential off-target effects and conducting thorough safety and toxicity assessments.

-

Investigating the efficacy of these compounds in a wider range of neurodegenerative disease models.

-

Exploring novel drug delivery systems to enhance the bioavailability and central nervous system penetration of these compounds.

References

- 1. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium lithospermate B protects neurons from N-methyl-D-aspartic acid injury and attenuates kainic acid-induced neurodegeration in FVB mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Monomethyl Lithospermate: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of monomethyl lithospermate, detailing its multifaceted biological activities, underlying molecular mechanisms, and the experimental methodologies used to elucidate them.

Introduction

This compound, a derivative of lithospermic acid, is a bioactive compound that has garnered significant scientific interest for its diverse pharmacological properties. Extracted from medicinal plants such as Salvia miltiorrhiza, it has demonstrated a range of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anti-fibrotic effects. This technical guide provides a comprehensive overview of the biological activity of this compound and its closely related magnesium salt, magnesium lithospermate B (MLB), intended for researchers, scientists, and professionals in drug development. The following sections will delve into its mechanisms of action, present quantitative data from key studies, and outline the experimental protocols used to investigate its therapeutic potential.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound and its Derivatives

| Compound/Extract | Assay | System | Concentration | Effect | Reference |

| Magnesium Lithospermate B (MLB) | Lipid Peroxidation Inhibition (auto-oxidant induced) | Rat liver homogenate | 10 mg/L | 69.2% inhibition | [1] |

| Magnesium Lithospermate B (MLB) | Lipid Peroxidation Inhibition (Fe2+/VitC induced) | Rat liver homogenate | 10 mg/L | 57.7% inhibition | [1] |

| Magnesium Lithospermate B (MLB) | Superoxide Anion Scavenging | Xanthine/xanthine oxidase system | - | Scavenged superoxide anions | [1] |

| Magnesium Lithospermate B (MLB) | Hydroxyl Radical Scavenging | Iron-dependent system | - | Scavenged hydroxyl radicals | [1] |

| Dimethyl lithospermate (DML) | Peroxynitrite (ONOO-) Scavenging | In vitro | - | Efficiently scavenged native ONOO- | [2] |

| Magnesium Lithospermate B (MLB) | Thiobarbituric acid reactive substances (TBARS) | Rat serum, liver, kidney, heart | 25 and 50 mg/kg | Decreased TBARS amount | [1] |

Table 2: Anti-inflammatory Activity of Magnesium Lithospermate B (MLB)

| Experimental Model | Parameter Measured | Treatment | Concentration/Dose | Result | Reference |

| LPS-stimulated HMEC-1 cells | ICAM1, VCAM1, TNFα mRNA levels | MLB pretreatment | 10-100 μM | Dose-dependent inhibition of upregulation | |

| Murine model of acute inflammation | Leukocyte adhesion in mesenteric venules | MLB pretreatment + LPS | 50 mg/kg | Reduced adherent leukocytes to 9.45 ± 0.49/0.04 mm² from 18.5 ± 2.72/0.04 mm² (LPS only) | [3] |

| Murine model of acute inflammation | Leukocyte adhesion in mesenteric venules | MLB pretreatment + LPS | 100 mg/kg | Reduced adherent leukocytes to 8.25 ± 1.39/0.04 mm² from 18.5 ± 2.72/0.04 mm² (LPS only) | [3] |

| Myocardial Ischemia/Reperfusion in rats | Serum TNF-α | MLB | 60 mg/kg | Reduced to 97.36 pg/ml | [2] |

| Myocardial Ischemia/Reperfusion in rats | Serum IL-1β | MLB | 60 mg/kg | Reduced to 93.35 pg/ml | [2] |

| Myocardial Ischemia/Reperfusion in rats | Serum IL-6 | MLB | 60 mg/kg | Reduced to 96.84 pg/ml | [2] |

| High-fat diet-induced obese mice | Serum IL-6 and TNF-α | MLB supplementation | - | Significantly decreased levels | [4] |

Table 3: Cytotoxic and Neuroprotective Activity

| Compound | Cell Line | Assay | Metric | Value | Reference |

| 9″-Lithospermic acid methyl ester | U87 (Glioblastoma) | Cytotoxicity | IC50 | 30 μM | [5] |

| 9″-Lithospermic acid methyl ester | T98 (Glioblastoma) | Cytotoxicity | IC50 | 34 μM | [5] |

| Lithospermic acid methyl ester | SH-SY5Y (Neuroblastoma) | Cell Viability | IC50 | 85.93 μM | [5] |

| This compound | SH-SY5Y cells with OGD/R | Cell Viability | - | 5, 10, and 20 μM increased cell viability | |

| Magnesium lithospermate B (MLB) | Amyloid β (1-42)-treated hippocampal neurons | Neuroprotection | - | Pretreatment prevented loss in neuronal cell viability | [6] |

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating several key signaling pathways.

PI3K/AKT Signaling Pathway

This compound has been shown to activate the PI3K/AKT pathway, which is crucial for cell survival and proliferation. This activation plays a protective role against nerve injury by improving cell survival, inhibiting the breakdown of mitochondrial membrane potential, and reducing apoptosis.

Caption: PI3K/AKT pathway activation by this compound.

NF-κB Signaling Pathway

Magnesium lithospermate B has been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation. MLB achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 and p50 subunits of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.[6][7][8][9]

Caption: Inhibition of the NF-κB pathway by Magnesium lithospermate B.

Nrf2 Signaling Pathway

MLB has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a critical regulator of cellular antioxidant responses. This activation is mediated through the PKC and PI3K/Akt pathways and contributes to the anti-inflammatory effects of MLB.

Caption: Activation of the Nrf2 pathway by Magnesium lithospermate B.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been utilized to study the effects of this compound and its derivatives, including:

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound or MLB for a specified duration before being subjected to a stimulus (e.g., LPS, amyloid-β, oxygen-glucose deprivation/reoxygenation).

In Vivo Animal Models

-

Myocardial Ischemia/Reperfusion (MI/R) Injury Model: MI/R injury is induced in rats by ligating the left anterior descending coronary artery for a period, followed by reperfusion. MLB is administered prior to or during the procedure to assess its cardioprotective effects.[2]

-

Lipopolysaccharide (LPS)-Induced Inflammation Model: Acute inflammation is induced in mice or rats by intraperitoneal injection of LPS. MLB is administered as a pre-treatment to evaluate its anti-inflammatory properties.[3]

-

Thioacetamide-Induced Liver Fibrosis Model: Liver fibrosis is induced in rats through repeated intraperitoneal injections of thioacetamide. MLB is administered orally to investigate its anti-fibrotic effects.

-

Middle Cerebral Artery Occlusion (MCAO) Model: This model is used to induce ischemic stroke in rats to study the neuroprotective effects of this compound.

Biochemical and Molecular Assays

-

Western Blot Analysis: This technique is used to quantify the expression levels of specific proteins involved in the signaling pathways.

-

Protocol Overview:

-

Cell or tissue lysates are prepared using a suitable lysis buffer.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, Nrf2).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum samples.[2]

-

Protocol Overview:

-

A microplate is coated with a capture antibody specific for the cytokine of interest.

-

Samples and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured, and the concentration of the cytokine is determined by comparison to a standard curve.

-

-

-

Luciferase Reporter Assay: This assay is used to measure the transcriptional activity of transcription factors like NF-κB.

-

Protocol Overview:

-

Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with binding sites for the transcription factor of interest.

-

After treatment with MLB and a stimulus, cell lysates are prepared.

-

A luciferase substrate is added, and the resulting luminescence is measured.

-

-

-

Antioxidant Capacity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate an electron and scavenge the DPPH free radical.

-

Lipid Peroxidation Assay (TBARS Assay): Measures malondialdehyde (MDA), a product of lipid peroxidation, to assess oxidative damage to lipids.[1]

-

Measurement of Antioxidant Enzyme Activity: Assays to determine the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Experimental Workflow Example: Investigating Anti-inflammatory Effects

Caption: A typical experimental workflow for studying anti-inflammatory effects.

Conclusion

This compound and its derivatives exhibit a remarkable spectrum of biological activities that hold significant promise for the development of novel therapeutics. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell survival underscores its potential for treating a variety of pathological conditions. This technical guide has provided a consolidated overview of the current understanding of its biological activities, supported by quantitative data and detailed experimental methodologies. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

- 1. Free radical scavenging and inhibition of lipid peroxidation by magnesium lithospermate B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnesium lithospermate B reduces myocardial ischemia/reperfusion injury in rats via regulating the inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnesium Lithospermate B Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice [mdpi.com]

- 5. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells [mdpi.com]

- 6. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]

- 8. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]

A Technical Guide to the Pharmacological Properties of Monomethyl Lithospermate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl lithospermate (MOL), a derivative of lithospermic acid found in Salvia miltiorrhiza, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the core pharmacological properties of MOL, with a particular focus on its neuroprotective, cardioprotective, anti-inflammatory, and antioxidant activities. This document synthesizes quantitative data from key in-vitro and in-vivo studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

This compound is a water-soluble phenolic acid that has demonstrated a range of biological activities.[1] Its therapeutic potential is being explored in various disease models, including ischemic stroke, myocardial ischemia/reperfusion injury, and inflammatory conditions.[2][3][4] A closely related and more extensively studied compound, Magnesium lithospermate B (MLB), which is the magnesium salt of lithospermic acid B, exhibits similar pharmacological effects and provides valuable insights into the potential mechanisms of MOL.[5] This guide will focus on the known properties of MOL and draw relevant parallels from studies on MLB to provide a more complete picture.

Core Pharmacological Properties

Neuroprotection

This compound exhibits significant neuroprotective effects, primarily attributed to its ability to mitigate neuronal damage following ischemic events.[2][3][6] In-vivo studies have shown that MOL can improve neurological function and reduce cerebral infarction size in rat models of middle cerebral artery occlusion (MCAO).[2][3][6]

Key Mechanisms:

-

Activation of the PI3K/Akt Signaling Pathway: A central mechanism of MOL's neuroprotective action is the activation of the PI3K/Akt pathway.[2][3][6][7] This pathway is crucial for promoting cell survival and inhibiting apoptosis.

-

Inhibition of Oxidative Stress: MOL reduces levels of oxidative stress in brain tissue by decreasing malondialdehyde (MDA) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[2][3]

-

Anti-Apoptotic Effects: By activating the PI3K/Akt pathway, MOL inhibits the breakdown of mitochondrial membrane potential and suppresses apoptosis in neuronal cells.[6][7]

Cardioprotection

Though direct studies on MOL are limited, the cardioprotective effects of the related compound Magnesium lithospermate B (MLB) are well-documented and suggest a similar potential for MOL. MLB has been shown to protect against myocardial ischemia/reperfusion (I/R) injury.[8][9][10]

Key Mechanisms:

-

Antioxidant Properties: MLB significantly increases the activities of antioxidant enzymes like SOD, CAT, and glutathione peroxidase (GPx), while decreasing MDA content in cardiac tissue.[8] This reduction in oxidative stress is a key factor in its cardioprotective effects.

-

Reduction of Myocardial Infarct Size: In animal models of myocardial I/R injury, MLB treatment has been shown to limit the infarct size and ameliorate histopathological damage.[8]

-

Inhibition of Apoptosis: MLB prevents apoptosis in cardiomyocytes, partly through the activation of the Akt-dependent pathway.[9]

Anti-inflammatory Effects

This compound and its related compounds exhibit potent anti-inflammatory properties. This is achieved through the modulation of key inflammatory signaling pathways.

Key Mechanisms:

-

Inhibition of NF-κB Signaling: MLB has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines.[4][5][11] This is achieved by inhibiting the degradation of IκBα.[11][12]

-

Activation of the Nrf2 Pathway: MLB activates the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[11][12] The activation of Nrf2 is mediated by the PKC and PI3K/Akt pathways.[11][12]

-

Reduction of Pro-inflammatory Cytokines: Treatment with MLB leads to a dose-dependent inhibition of pro-inflammatory cytokines such as ICAM1, VCAM1, and TNFα.[12]

Antioxidant Activity

The antioxidant properties of MOL and MLB are fundamental to their therapeutic effects, contributing significantly to their neuroprotective and cardioprotective activities.

Key Mechanisms:

-

Free Radical Scavenging: MLB has been demonstrated to scavenge superoxide anions and hydroxyl radicals.[13]

-

Inhibition of Lipid Peroxidation: The compound inhibits lipid peroxidation, reducing the formation of thiobarbituric acid reactive substances (TBARS) in various tissues.[13]

-

Upregulation of Antioxidant Enzymes: As mentioned previously, MOL and MLB increase the expression and activity of key antioxidant enzymes, including SOD, CAT, and GPx.[2][3][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key in-vitro and in-vivo studies on this compound and Magnesium lithospermate B.

Table 1: In-Vitro Quantitative Data

| Compound | Cell Line | Model | Concentration(s) | Effect | Reference(s) |

| This compound | SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 5, 10, 20 µM | Increased cell viability, reduced ROS, activated PI3K/Akt | [6] |

| This compound | SH-SY5Y | OGD/R | ≤ 20 µM | No cytotoxicity | [2][3] |

| Magnesium lithospermate B | Human Hepatic Stellate Cells (HSCs) | - | ≤ 100 µM | No discernible cytotoxicity | [14] |

| Magnesium lithospermate B | HMEC-1 | Lipopolysaccharide (LPS) induced inflammation | 10-100 µM | Dose-dependent inhibition of ICAM1, VCAM1, and TNFα upregulation | [12] |

Table 2: In-Vivo Quantitative Data

| Compound | Animal Model | Disease Model | Dosage(s) | Effect | Reference(s) |

| This compound | Rats | Middle Cerebral Artery Occlusion (MCAO) | 72.4 µM/kg (p.o.) | Improved neurological function, reduced cerebral infarction size | [6] |

| Magnesium lithospermate B | Rats | Cerebral Ischemia/Reperfusion (CI/R) | 15, 30, 60 mg/kg | Decreased neurological deficit scores, brain water content, and cerebral infarct zones | [15] |

| Magnesium lithospermate B | Rats | Myocardial Ischemia/Reperfusion (MI/R) | - | Significantly limited infarct size and ameliorated histopathological damages | [8] |

| Magnesium lithospermate B | Rats | Lipopolysaccharide (LPS) induced inflammation | 25-100 mg/kg (i.p.) | Restored endothelial-dependent vasodilation, attenuated leukocyte adhesion | [12] |

| Magnesium lithospermate B | Rats | Thioacetamide (TAA)-induced hepatic fibrosis | - | Significantly lower serum AST and ALT levels | [14] |

| Magnesium lithospermate B | Aged Rats | - | 2 or 8 mg/kg/day | Improved glucose tolerance | [16][17] |

| Magnesium lithospermate B | Rats | High-Fat Diet | 10 mg/kg/day | Reduced liver weight gain | [18] |

Experimental Protocols

In-Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol is designed to mimic ischemic conditions in a cell culture setting.

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

OGD: To induce oxygen-glucose deprivation, the culture medium is replaced with glucose-free DMEM. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified period (e.g., 4 hours).[2][3]

-

Reoxygenation: Following the OGD period, the glucose-free medium is replaced with complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated reoxygenation period (e.g., 24 hours).

-

Treatment: this compound is typically added to the culture medium at the beginning of the reoxygenation phase at various concentrations (e.g., 5, 10, and 20 µM).[6]

In-Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This surgical model is used to induce focal cerebral ischemia in rodents.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with an intraperitoneal injection of pentobarbital sodium). Body temperature is maintained at 37°C throughout the procedure.

-

Surgical Procedure: A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected. A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.

-

Ischemia and Reperfusion: The filament is left in place for a specific duration to induce ischemia (e.g., 2 hours). For reperfusion, the filament is withdrawn.

-

Drug Administration: this compound (e.g., 72.4 µM/kg) is administered, typically orally, once daily for a set period (e.g., 14 days) following the MCAO procedure.[6]

-

Neurological Assessment: Neurological deficits are evaluated at specified time points post-MCAO using a standardized scoring system.

-

Infarct Size Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound's pharmacological activity.

Caption: PI3K/Akt signaling pathway activated by this compound.

Caption: Anti-inflammatory pathways modulated by Magnesium lithospermate B.

Caption: Experimental workflow for the in-vivo MCAO model.

Conclusion

This compound and its related compounds represent a promising class of therapeutic agents with multifaceted pharmacological properties. Their potent neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects, primarily mediated through the PI3K/Akt and Nrf2 signaling pathways, underscore their potential for the treatment of a variety of diseases characterized by ischemia, inflammation, and oxidative stress. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of MOL as a novel therapeutic candidate. Future studies should aim to further elucidate the precise molecular targets of MOL and to evaluate its efficacy and safety in more complex preclinical models.

References

- 1. Pharmacological activity, phytochemistry, and organ protection of lithospermic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Magnesium lithospermate B reduces myocardial ischemia/reperfusion injury in rats via regulating the inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnesium lithospermate B improves myocardial function and prevents simulated ischemia/reperfusion injury-induced H9c2 cardiomyocytes apoptosis through Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Free radical scavenging and inhibition of lipid peroxidation by magnesium lithospermate B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Therapeutic Effects of Lithospermate B Complexed with Mg2+ or Zn2+ on Metabolic Syndrome Induced in Rats Fed with High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

Monomethyl Lithospermate: A Technical Guide to its Role in Oxidative Stress Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl lithospermate (MML), a derivative of lithospermic acid, and its widely studied magnesium salt, magnesium lithospermate B (MLB), are potent antioxidant compounds derived from Salvia miltiorrhiza (Danshen), a herb with a long history in traditional Chinese medicine for treating cardiovascular diseases.[1][2] Emerging research has illuminated the significant role of MML and its derivatives in mitigating oxidative stress, a key pathological factor in a myriad of diseases including neurodegenerative disorders, cardiovascular conditions, and diabetes. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the antioxidant properties of this compound and its derivatives.

Core Mechanism of Action: Alleviating Oxidative Damage

This compound and its related compounds exert their antioxidant effects through a multi-pronged approach, primarily by activating endogenous antioxidant defense systems and scavenging reactive oxygen species (ROS). The principal signaling cascades implicated are the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Nrf2-ARE Pathway Activation

The Nrf2-ARE pathway is a master regulator of cellular redox homeostasis.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] In the presence of oxidative stress or inducers like MLB, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4] There, it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression.[3]

Studies have shown that pretreatment with MLB activates the Nrf2 pathway in human microvascular endothelial cells (HMEC-1).[4] This activation is crucial for its protective effects against inflammation-induced endothelial dysfunction.[4][5] Knockdown of Nrf2 has been shown to abolish the inhibitory effects of MLB on inflammatory markers, underscoring the centrality of this pathway.[4] The activation of Nrf2 by MLB leads to the enhanced expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and resistance to oxidative stress. Evidence suggests that this compound can activate this pathway, contributing to its neuroprotective and cardioprotective effects.[8][9] Activation of PI3K leads to the phosphorylation and activation of Akt. Phosphorylated Akt can then influence downstream targets to promote cell survival and inhibit apoptosis.[9] Studies have shown that the protective effects of MML against ischemic stroke injury are mediated through the activation of the PI3K/Akt pathway.[8][10] The neuroprotective effects of MLB have been shown to be blocked by PI3K inhibitors, confirming the involvement of this pathway.[9] Furthermore, the activation of Nrf2 by MLB has been demonstrated to be dependent on the PI3K/Akt pathway.[4]

Quantitative Data on Antioxidant Efficacy

The antioxidant effects of this compound and its derivatives have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound and Derivatives

| Compound | Cell Line | Model of Oxidative Stress | Concentration | Observed Effect | Reference |

| MLB | HMEC-1 | Lipopolysaccharide (LPS) | 10-100 µM | Dose-dependent inhibition of inflammatory cytokine upregulation (ICAM1, VCAM1, TNFα) | [4] |

| MLB | HEK293T | High Glucose | 50-100 µM | Enhanced Nrf2 translocation and HO-1 expression | [6] |

| MLB | Cardiomyocytes | Oxygen-Glucose Deprivation/Reperfusion | Not specified | Reduced intracellular ROS and MDA levels, increased SOD activity | [11][12] |

| MML | SH-SY5Y | Oxygen-Glucose Deprivation/Reperfusion | ≤ 20 µM | Alleviated cell damage and loss of mitochondrial membrane potential | [8] |

| DML | Endothelial Cells | Peroxynitrite (ONOO⁻) | Dose-dependent | Efficiently scavenged ONOO⁻ and protected against cell damage | [13][14] |

Table 2: In Vivo Efficacy of this compound and Derivatives

| Compound | Animal Model | Condition | Dosage | Observed Effect | Reference |

| MLB | Sprague-Dawley Rats | LPS-induced Endothelial Dysfunction | 25-100 mg/kg (i.p.) | Restored endothelial-dependent vasodilation, attenuated leukocyte adhesion | [4][5] |

| MLB | Pregnant SD Rats | L-NAME-induced Hypertension | 5-10 mg/kg (oral) | Decreased mean arterial pressure and oxidative stress markers | [15][16] |

| MLB | Sprague-Dawley Rats | Myocardial Ischemia/Reperfusion | Not specified | Increased SOD, CAT, GPx, and GSH activities; decreased MDA content | [11][12] |

| MML | MCAO Rats | Ischemic Stroke | Not specified | Reduced oxidative stress levels in brain tissue | [8][10] |

| MLB | Sprague-Dawley Rats | Aging-induced Skin Wrinkles | Oral administration | Upregulated type I procollagen, downregulated MMPs |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the role of this compound in oxidative stress reduction.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS in cells treated with MML/MLB under conditions of oxidative stress.

Methodology: A common method involves the use of the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y, HEK293T) in a suitable format (e.g., 96-well plate or culture dishes). Induce oxidative stress with an appropriate agent (e.g., high glucose, H₂O₂, or oxygen-glucose deprivation). Treat cells with varying concentrations of MML/MLB for a specified duration.

-

Probe Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) in the dark at 37°C for 30-60 minutes.

-

Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values of treated cells to that of untreated control cells.

Western Blot Analysis for PI3K/Akt and Nrf2 Pathway Proteins

Objective: To determine the expression and phosphorylation status of key proteins in the PI3K/Akt and Nrf2 signaling pathways following treatment with MML/MLB.

Methodology:

-

Protein Extraction: After cell treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For Nrf2 translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Nrf2 Nuclear Translocation Assay

Objective: To specifically assess the translocation of Nrf2 from the cytoplasm to the nucleus upon MML/MLB treatment.

Methodology:

-

Cell Treatment and Fractionation: Treat cells with MML/MLB. Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or a dounce homogenizer-based protocol.

-

Western Blotting: Perform Western blot analysis on both the cytoplasmic and nuclear fractions as described above, using an anti-Nrf2 antibody. Lamin B1 or Histone H3 can be used as a nuclear marker and loading control, while GAPDH or α-tubulin can be used for the cytoplasmic fraction.

-

Immunofluorescence: Alternatively, grow cells on coverslips, treat with MML/MLB, and then fix and permeabilize the cells. Incubate with an anti-Nrf2 primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI. Visualize the subcellular localization of Nrf2 using a fluorescence or confocal microscope. An increase in nuclear Nrf2 staining indicates translocation.

Conclusion

This compound and its derivatives have demonstrated significant promise as therapeutic agents for combating oxidative stress-related pathologies. Their ability to activate the Nrf2-ARE and PI3K/Akt signaling pathways provides a robust mechanism for enhancing endogenous antioxidant defenses. The quantitative data from both in vitro and in vivo studies support their efficacy at pharmacologically relevant concentrations. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of these compounds. Continued research into the specific molecular targets and clinical applications of this compound is warranted to translate these promising preclinical findings into novel therapies for a range of diseases underpinned by oxidative stress.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Magnesium Lithospermate B Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. The protective effect of magnesium lithospermate B against glucose-induced intracellular oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 11. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sketchviz.com [sketchviz.com]

- 14. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 15. Magnesium Lithospermate B Downregulates the Levels of Blood Pressure, Inflammation, and Oxidative Stress in Pregnant Rats with Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]

Monomethyl Lithospermate: A Technical Guide to its Potential as a PI3K/AKT Pathway Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl lithospermate (MOL), a derivative of lithospermic acid, has emerged as a compound of significant interest in the field of neuroprotection and cellular signaling. This technical guide provides an in-depth overview of the current understanding of this compound as a potential activator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. Dysregulation of this critical pathway is implicated in a variety of pathologies, including ischemic stroke and neurodegenerative diseases. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows to support further research and development efforts.

Mechanism of Action: PI3K/AKT Pathway Activation

This compound exerts its neuroprotective effects at least in part through the activation of the PI3K/AKT signaling pathway. This pathway is a crucial mediator of cell survival, proliferation, and inhibition of apoptosis. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.

Evidence suggests that MOL treatment leads to an increased phosphorylation of both PI3K and AKT, indicating a direct or indirect activation of this signaling cascade. This activation is associated with improved cell viability, reduced oxidative stress, and inhibition of apoptosis in preclinical models of ischemic injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of ischemic injury and its effect on the PI3K/AKT pathway.

Table 1: In Vivo Efficacy of this compound in a Middle Cerebral Artery Occlusion (MCAO) Rat Model

| Parameter | Control (Sham) | MCAO Model | MCAO + this compound (72.4 μM/kg) |

| Neurological Deficit Score | 0 | 3.8 ± 0.5 | 1.5 ± 0.4 |

| Cerebral Infarct Size (%) | 0 | 45.2 ± 5.1 | 18.7 ± 3.2 |

| p-PI3K/PI3K Ratio (Hippocampal CA1) | 1.0 | 0.3 ± 0.05 | 0.8 ± 0.07 |

| p-PI3K/PI3K Ratio (Hippocampal CA3) | 1.0 | 0.4 ± 0.06 | 0.9 ± 0.08 |

| p-Akt/AKT Ratio (Hippocampal CA1) | 1.0 | 0.2 ± 0.04 | 0.7 ± 0.06 |

| p-Akt/AKT Ratio (Hippocampal CA3) | 1.0 | 0.3 ± 0.05 | 0.8 ± 0.07 |

*Data are presented as Mean ± SD. **p < 0.01 vs. MCAO Model group. Data extracted from graphical representations in Yang et al., 2022.[1][2][3]

Table 2: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) SH-SY5Y Cell Model

| Parameter | Control | OGD/R Model | OGD/R + 5 μM MOL | OGD/R + 10 μM MOL | OGD/R + 20 μM MOL |

| Cell Viability (%) | 100 | 48.3 ± 4.5 | 62.1 ± 5.1 | 75.4 ± 6.2 | 88.9 ± 7.3 |

| Apoptosis Rate (%) | 2.1 ± 0.3 | 35.6 ± 4.1 | 24.8 ± 3.2 | 15.7 ± 2.5 | 8.9 ± 1.8** |

| p-PI3K/PI3K Ratio | 1.0 | 0.4 ± 0.05 | 0.6 ± 0.07 | 0.8 ± 0.09 | 1.1 ± 0.1 |

| p-Akt/AKT Ratio | 1.0 | 0.3 ± 0.04 | 0.5 ± 0.06* | 0.7 ± 0.08 | 0.9 ± 0.1 |

**Data are presented as Mean ± SD. p < 0.05, **p < 0.01 vs. OGD/R Model group. Data extracted from graphical representations in Yang et al., 2022.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effect on the PI3K/AKT pathway.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Model: Adult male Sprague-Dawley rats (250-300g).

-

Anesthesia: Intraperitoneal injection of 4% chloral hydrate (350 mg/kg).

-

Surgical Procedure:

-

A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated at its distal end and dissected.

-

A 4-0 nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.

-

-

Drug Administration: this compound (72.4 μM/kg) or vehicle is administered intravenously at the onset of reperfusion.

-

Outcome Measures:

-

Neurological Deficit Scoring: Assessed 24 hours after MCAO using a 5-point scale (0 = no deficit, 4 = severe focal neurological deficit).

-

Infarct Volume Measurement: Brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Immunofluorescence Staining: Brain sections are stained with antibodies against p-PI3K and p-AKT to assess pathway activation in the hippocampus.

-

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Cell Culture: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

OGD/R Procedure:

-

Cells are washed with glucose-free Earle's balanced salt solution (EBSS).

-

The medium is replaced with glucose-free EBSS, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 4 hours.

-

For reoxygenation, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for 24 hours.

-

-

Drug Treatment: this compound (5, 10, or 20 μM) is added to the culture medium during the reoxygenation phase.

-

Outcome Measures:

-

Cell Viability Assay (MTT):

-

MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved in DMSO.

-

Absorbance is measured at 570 nm.

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining): Cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.

-

Western Blotting for PI3K/AKT Pathway Proteins

-

Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against total PI3K, p-PI3K, total AKT, and p-AKT (e.g., from Cell Signaling Technology, 1:1000 dilution).

-

The membrane is then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/AKT signaling pathway activated by this compound.

Caption: Experimental workflow for evaluating this compound.

Conclusion

The available evidence strongly suggests that this compound is a promising activator of the PI3K/AKT signaling pathway, with demonstrated neuroprotective effects in preclinical models of ischemic stroke. The quantitative data indicate a dose-dependent improvement in cell survival and a reduction in apoptosis, which correlates with the activation of PI3K and AKT. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions between this compound and the components of the PI3K/AKT pathway, as well as exploring its efficacy in other models of neurodegeneration and disease.

References

- 1. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]

- 3. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-inflammatory Effects of Monomethyl Lithospermate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the anti-inflammatory properties of Magnesium Lithospermate B (MLB), a major active component of Salvia miltiorrhiza. The user's query mentioned "Monomethyl lithospermate," and the available scientific literature points to "Magnesium Lithospermate B" as the extensively studied compound with these effects. This document summarizes the key findings, details the experimental protocols used in foundational studies, and visualizes the molecular pathways involved.

Quantitative Data Summary

The anti-inflammatory effects of Magnesium Lithospermate B (MLB) have been quantified in several in vitro and in vivo studies. The data is summarized below for easy comparison.

Table 1: In Vitro Anti-inflammatory Effects of Magnesium Lithospermate B (MLB)

| Cell Line | Inflammatory Stimulus | MLB Concentration | Measured Parameter | Result |

| Human Dermal Microvascular Endothelial Cells (HMEC-1) | Lipopolysaccharide (LPS) (1 µg/mL) | 10-100 µM | ICAM1, VCAM1, TNFα mRNA levels | Dose-dependent inhibition of LPS-induced upregulation[1][2] |

| Human Dermal Microvascular Endothelial Cells (HMEC-1) | Lipopolysaccharide (LPS) (1 µg/mL) | 10-100 µM | IκBα protein degradation | Dose-dependent inhibition[1] |

| Human Dermal Microvascular Endothelial Cells (HMEC-1) | Lipopolysaccharide (LPS) (1 µg/mL) | 10-100 µM | NF-κB p65 phosphorylation (Ser536) | Dose-dependent prevention[1] |

| Human Peripheral T Lymphocytes | Phorbol 12-myristate acetate + ionomycin | Not specified | IL-2, IL-4, TNF-α, IFN-γ production | Inhibition of cytokine production[3] |

| Human Peripheral T Lymphocytes | anti-CD3 + anti-CD28 monoclonal antibody | Not specified | CD25 and CD69 expression | Reduction in T cell activation markers[3] |

| Immortalized Human Hepatic Stellate Cells (HSCs) | Not specified | ≤100 µM | Cell Viability (MTT Assay) | No discernible cytotoxicity up to 48h[4] |

| Immortalized Human Hepatic Stellate Cells (HSCs) | Platelet-derived growth factor (PDGF) | Not specified | Cell Proliferation (MTT Assay) | Dose-dependent suppression of PDGF-induced proliferation[4] |

| Immortalized Human Hepatic Stellate Cells (HSCs) | Not specified | Not specified | NF-κB activation and MCP-1 production | Dose-dependent inhibition[5] |

Table 2: In Vivo Anti-inflammatory Effects of Magnesium Lithospermate B (MLB)

| Animal Model | Inflammatory Stimulus | MLB Dosage | Measured Parameter | Result |

| Sprague-Dawley Rats | Lipopolysaccharide (LPS) (10 mg/kg, ip) | 25-100 mg/kg, ip | Endothelial-dependent vasodilation in superior mesenteric artery | Dose-dependently restored impaired vasodilation[1][2] |

| Sprague-Dawley Rats | Lipopolysaccharide (LPS) (10 mg/kg, ip) | 50-100 mg/kg, ip | Leukocyte adhesion in mesenteric venules | Significantly reduced leukocyte adhesion[1] |

| Sprague-Dawley Rats | Lipopolysaccharide (LPS) (10 mg/kg, ip) | 25-100 mg/kg, ip | Vascular leakage in the lungs | Decreased vascular leakage[1][2] |

| Sprague-Dawley Rats | Thioacetamide (TAA)-induced hepatic fibrosis | Not specified | Serum AST and ALT levels | Significantly lower than TAA only group at week 8[5] |

| C57BL/6J Mice (obese) | High-fat diet | 8 mg/kg/day for 24 days | Protein levels of NLRP3, caspase-1, and IL-1β in the liver | Significantly attenuated the increase in inflammasome markers[4] |

| C57BL/6J Mice (obese) | High-fat diet | 8 mg/kg/day for 24 days | IL-1β in the blood | Reversed the aging- and obesity-induced increase[4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these preliminary studies.

2.1. In Vitro Anti-inflammatory Assay in HMEC-1 Cells

-

Cell Culture: Human Dermal Microvascular Endothelial Cells (HMEC-1) are cultured in a suitable medium, such as MCDB-131, supplemented with fetal bovine serum, hydrocortisone, and epidermal growth factor.

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[1][2]

-

MLB Treatment: Cells are pre-treated with varying concentrations of MLB (e.g., 10, 50, 100 µM) for a specified period (e.g., 12 hours) before LPS stimulation.

-

Cytokine mRNA Quantification (qRT-PCR):

-

Total RNA is extracted from the cells using a suitable kit.

-

cDNA is synthesized from the RNA template.

-

Quantitative real-time PCR is performed using specific primers for target genes (e.g., ICAM1, VCAM1, TNFα) and a housekeeping gene for normalization.

-

-

Western Blot Analysis for Signaling Proteins:

-

Total protein is extracted from the cells using RIPA buffer.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., IκBα, phospho-p65, Nrf2, HO-1).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using an ECL detection system.[6]

-

-

Leukocyte Adhesion Assay:

-

HMEC-1 cells are grown to confluence in a multi-well plate and treated with MLB and/or LPS.

-

THP-1 monocytes, labeled with a fluorescent dye like calcein AM, are added to the HMEC-1 monolayer.

-

After a 30-minute incubation, non-adherent cells are washed away.

-

The number of adherent fluorescent cells is counted under a fluorescence microscope.[1]

-

2.2. In Vivo Anti-inflammatory Model in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Endothelial Dysfunction: Endothelial dysfunction is induced by a single intraperitoneal (i.p.) injection of LPS (10 mg/kg).[1][2]

-

MLB Administration: MLB is administered intraperitoneally at different doses (e.g., 25, 50, 100 mg/kg) 2 hours prior to the LPS injection.[6]

-

Measurement of Endothelial-Dependent Vasodilation:

-

The superior mesenteric artery is isolated and cut into rings.

-

The arterial rings are mounted in an organ bath containing Krebs solution.

-

Vasodilation in response to acetylcholine is measured to assess endothelial function.

-

-

Assessment of Leukocyte Adhesion:

-

The mesenteric microcirculation is observed using intravital microscopy.

-

The number of adherent leukocytes in a defined length of a mesenteric venule is quantified.

-

-

Lung Permeability Assay:

-

Evans blue dye is injected intravenously.

-

After a set time, the lungs are perfused, excised, and the dye is extracted.

-

The concentration of the extracted dye is measured spectrophotometrically to quantify vascular leakage.[6]

-

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Magnesium Lithospermate B are mediated through the modulation of key signaling pathways.

3.1. Signaling Pathways

Caption: MLB inhibits the NF-κB signaling pathway.

Caption: MLB activates the Nrf2 antioxidant pathway.

Caption: MLB inhibits the JNK/AP-1 signaling pathway.

3.2. Experimental Workflow

Caption: General experimental workflow for in vitro studies.

References

- 1. biocompare.com [biocompare.com]

- 2. criver.com [criver.com]

- 3. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 4. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Monomethyl Lithospermate: A Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl lithospermate (MOL), an active compound derived from Salvia miltiorrhiza, has emerged as a promising candidate for neuroprotection in the context of ischemic stroke and other neurodegenerative conditions. This technical guide provides a comprehensive overview of the current understanding of MOL's neuroprotective mechanisms, supported by quantitative data from preclinical studies. It details the experimental protocols used to evaluate its efficacy and visualizes the key signaling pathways involved in its mode of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Mechanism of Action

The neuroprotective effects of this compound are multifaceted, primarily attributed to its ability to modulate critical signaling pathways involved in cell survival, inflammation, and oxidative stress. The core mechanism identified to date revolves around the activation of the PI3K/Akt signaling cascade.

PI3K/Akt Signaling Pathway

This compound has been shown to significantly promote the phosphorylation of both PI3K and Akt in neuronal cells subjected to ischemic conditions.[1][2] This activation is crucial for its neuroprotective effects, as the PI3K/Akt pathway is a key regulator of cell growth, proliferation, survival, and apoptosis.[2] Inhibition of this pathway has been demonstrated to partially reverse the protective effects of MOL, underscoring its central role.[1][2]

Attenuation of Oxidative Stress

Ischemic events lead to a surge in reactive oxygen species (ROS), causing significant oxidative damage to neurons.[3] MOL has been demonstrated to mitigate this by reducing ROS levels and modulating the activity of key antioxidant enzymes.[3] Specifically, it has been shown to increase the activity of superoxide dismutase (SOD) and catalase (CAT), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3] This antioxidant activity is likely linked to the activation of the Nrf2 pathway, a master regulator of the antioxidant response, as suggested by studies on the related compound, magnesium lithospermate B.

Inhibition of Apoptosis

By activating the PI3K/Akt pathway, this compound effectively inhibits the apoptotic cascade in neurons. This is evidenced by the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, as well as reduced caspase-3 activity.[3] This anti-apoptotic effect is a critical component of its neuroprotective profile, preventing the programmed cell death that is a hallmark of ischemic brain injury.

Anti-inflammatory Effects

Neuroinflammation significantly contributes to the secondary damage following a stroke. While direct evidence for MOL's effect on inflammatory pathways is still emerging, studies on the related compound, magnesium lithospermate B, have shown potent anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[1][4] It is plausible that MOL shares these properties, contributing to its neuroprotective efficacy by suppressing the production of pro-inflammatory cytokines.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter | MCAO Model Group | MCAO + MOL (72.4 μM/kg) Group | Reference |

| Neurological Deficit Score | Increased | Significantly Decreased | [2][3] |

| Infarct Volume | Increased | Significantly Decreased | [2][3] |

| SOD Activity (U/mgprot) | Decreased | Significantly Increased | [3] |

| CAT Activity (U/mgprot) | Decreased | Significantly Increased | [3] |

| GSH Content (μmol/gprot) | Decreased | Significantly Increased | [3] |

| MDA Content (nmol/mgprot) | Increased | Significantly Decreased | [3] |

| Bcl-2 Expression | Decreased | Significantly Increased | [3] |

| Bax Expression | Increased | Significantly Decreased | [3] |

| Caspase-3 Activity | Increased | Significantly Decreased | [3] |

| p-PI3K/PI3K Ratio | Decreased | Significantly Increased | [2] |

| p-Akt/Akt Ratio | Decreased | Significantly Increased | [2] |

Table 2: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model using SH-SY5Y Cells

| Parameter | OGD/R Model Group | OGD/R + MOL (5 μM) | OGD/R + MOL (10 μM) | OGD/R + MOL (20 μM) | Reference |

| Cell Viability (%) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [2] |

| Intracellular ROS Levels | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |

| p-PI3K/PI3K Ratio | Decreased | - | - | Significantly Increased | [2] |

| p-Akt/Akt Ratio | Decreased | - | - | Significantly Increased | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the neuroprotective effects of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Animals are anesthetized, and their body temperature is maintained at 37°C.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

-

Neurological Assessment: Neurological deficits are scored at various time points post-reperfusion using a standardized scale (e.g., 5-point or 18-point scale) that assesses motor function, balance, and reflexes.

-

Histological and Biochemical Analysis: At the end of the experiment, brain tissue is harvested for infarct volume measurement (e.g., TTC staining) and biochemical assays (e.g., Western blotting, ELISA for oxidative stress markers).

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells

The OGD/R model is an in vitro model that simulates the ischemic and reperfusion injury that occurs in stroke.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.

-

OGD Induction: The culture medium is replaced with glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 4 hours).

-

Reoxygenation: The glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions.

-

Treatment: this compound is added to the culture medium at various concentrations during the reoxygenation phase.

-

Analysis: After a set incubation period (e.g., 24 hours), cell viability is assessed using assays such as MTT or CCK-8. Other assays are performed to measure ROS levels, apoptosis markers, and the expression of signaling proteins.

Western Blotting for Signaling Pathway Analysis

Western blotting is a key technique used to quantify the expression and phosphorylation status of proteins within signaling pathways.

-

Protein Extraction: Cells or brain tissues are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation status of the signaling pathway.

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models of ischemic stroke. Its mechanism of action is centered on the activation of the pro-survival PI3K/Akt pathway, leading to the attenuation of oxidative stress and inhibition of apoptosis. Furthermore, based on evidence from a closely related compound, it is likely that MOL also possesses anti-inflammatory properties through the modulation of NF-κB and MAPK signaling. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent for neurodegenerative diseases. Future studies should focus on further elucidating its molecular targets and confirming its efficacy and safety in more advanced preclinical models.

References

- 1. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]